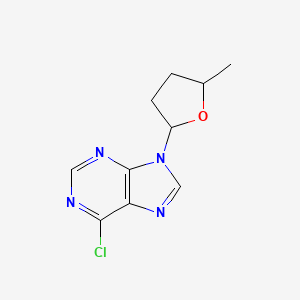

6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine

Description

Properties

IUPAC Name |

6-chloro-9-(5-methyloxolan-2-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVEEMQGWMVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)N2C=NC3=C2N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290239 | |

| Record name | 6-Chloro-9-(5-methyloxolan-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-98-2 | |

| Record name | BG 100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-(5-methyloxolan-2-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine typically involves the reaction of 6-chloropurine with a suitable tetrahydrofuran derivative. One common method includes the use of 5-methyltetrahydrofuran-2-yl as a starting material. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions. For instance, the reaction mixture might be stirred at 40°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or THF.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopurine derivative, while oxidation might produce a purine oxide.

Scientific Research Applications

6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Tetrahydrofuran vs. Tetrahydropyran : The THP group (six-membered ring) increases molecular weight and lipophilicity (logP = 2.87) compared to the five-membered tetrahydrofuran analog .

- Ribofuranosyl Derivatives: Acetyl protection () facilitates nucleoside synthesis but introduces polarity, reducing membrane permeability compared to non-sugar analogs .

Key Observations:

- Lipophilicity Trends: Non-sugar derivatives (e.g., THP, tetrahydrofuran) exhibit higher logP values (>2.5), favoring blood-brain barrier penetration, while ribofuranosyl analogs are more hydrophilic .

- Thermal Stability : The tetrahydrofuran analog () has a moderate melting point (82–83°C), suggesting stability under standard storage conditions.

Biological Activity

Overview

6-Chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine is a synthetic compound belonging to the purine family, which plays critical roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is notable for its potential biological activities, including interactions with nucleic acids and proteins, making it a subject of interest in medicinal chemistry and drug development.

The compound can be synthesized through various methods, typically involving the reaction of 6-chloropurine with a suitable tetrahydrofuran derivative under controlled conditions. Common solvents include anhydrous tetrahydrofuran (THF), and the reactions are often conducted at elevated temperatures to ensure complete conversion .

Table 1: Properties of 6-Chloro-9-(5-Methyltetrahydrofuran-2-yl)-9H-Purine

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN5O |

| Molecular Weight | 273.72 g/mol |

| CAS Number | 90794-98-2 |

| Melting Point | Not specified |

Biological Activity

The biological activity of 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine has been studied in various contexts, particularly its interactions with enzymes and nucleic acids.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. It may inhibit the function of certain enzymes or interfere with nucleic acid processes, potentially leading to therapeutic effects in conditions such as viral infections or cancer .

Case Studies and Research Findings

- Antiviral Activity : Preliminary studies indicate that derivatives of purines, including this compound, exhibit antiviral properties. For instance, research on similar compounds has shown efficacy against viruses such as Hepatitis C by targeting viral polymerases .

- Antimycobacterial Activity : A study assessing the antimycobacterial properties found that related compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications to the purine structure can enhance biological efficacy .

- Cytotoxicity : In cytotoxicity assays, related compounds showed varied levels of toxicity towards human cell lines. For example, a derivative exhibited an EC50 of 25.6 μM with a CC50 greater than 100 μM, indicating a favorable therapeutic index .

Comparison with Similar Compounds

The uniqueness of 6-chloro-9-(5-methyltetrahydrofuran-2-yl)-9H-purine lies in its structural modifications compared to simpler analogs like 6-chloropurine and 9H-purine derivatives. The presence of both the chlorine atom and the methyltetrahydrofuran moiety contributes to distinct chemical properties and biological activities.

Table 2: Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| 6-Chloropurine | Lacks methyltetrahydrofuran moiety |

| 9-(Tetrahydrofuran-2-yl)-9H-purine | Lacks chlorine atom |

| 6-Chloro-9H-purine | Lacks methyltetrahydrofuran moiety |

Q & A

Advanced Question

- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylation at C8) .

- Structural modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to block oxidative metabolism .

How do steric and electronic effects influence the regioselectivity of substitutions on the purine core?

Advanced Question

- Steric effects : Bulky groups at C9 (e.g., 5-methyltetrahydrofuran) direct electrophiles to C6 due to reduced steric hindrance .

- Electronic effects : Electron-deficient C6 (due to Cl) enhances nucleophilic aromatic substitution at this position . Computational modeling (NBO analysis) quantifies charge distribution, guiding rational design .

What safety protocols are critical when handling this compound?

Basic Question

- PPE : Wear nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., CH₂Cl₂) .

- Waste disposal : Quench palladium residues with aqueous EDTA before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.